6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroanilino group, an iodine atom, and a methoxy group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, iodine, and 2-methoxycyclohexa-2,4-dien-1-one.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The key steps in the synthesis include the formation of the chloroanilino group, iodination, and methoxylation of the cyclohexa-2,4-dien-1-one ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloroanilino, iodine, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The chloroanilino group can interact with enzymes and receptors, while the iodine and methoxy groups may influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one include:
4-Chloroaniline Derivatives: Compounds with similar chloroanilino groups.
Iodinated Cyclohexadienones: Compounds with iodine and cyclohexa-2,4-dien-1-one structures.
Methoxy-Substituted Cyclohexadienones: Compounds with methoxy groups attached to cyclohexa-2,4-dien-1-one rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
826994-42-7 |
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Molecular Formula |
C14H11ClINO2 |
Molecular Weight |
387.60 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-4-iodo-6-methoxyphenol |
InChI |
InChI=1S/C14H11ClINO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-8,18H,1H3 |
InChI Key |
OUEIODKLFPWUKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)I |
Origin of Product |
United States |
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